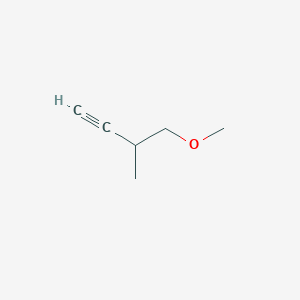
4-Methoxy-3-methylbut-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methylbut-1-yne can be synthesized using phosphine as an agent to produce metallacycles, which are then reduced with hydrogen gas or sodium borohydride in the presence of a proton source, such as tetraethylammonium hydroxide or potassium tertiary butylate . Another method involves the palladium-catalyzed coupling of terminal alkynes with aryl or alkenyl iodides .
Industrial Production Methods
In industrial settings, the compound is often produced through the reaction of 3-methylbut-1-yne with methanol in the presence of a strong acid catalyst. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alkanes, and substituted ethers, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methoxy-3-methylbut-1-yne has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Methoxy-3-methylbut-1-yne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-butyne: A terminal acetylenic compound with similar structural features.
1-Butyne, 3-methyl-: Another compound with a similar backbone but different functional groups.
Uniqueness
4-Methoxy-3-methylbut-1-yne is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and industrial processes .
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
4-methoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C6H10O/c1-4-6(2)5-7-3/h1,6H,5H2,2-3H3 |
Clave InChI |
LWVMLGUPGSPJRO-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


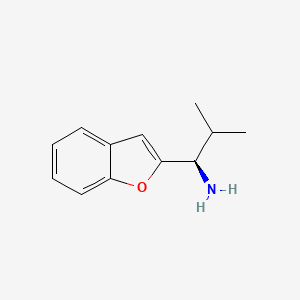
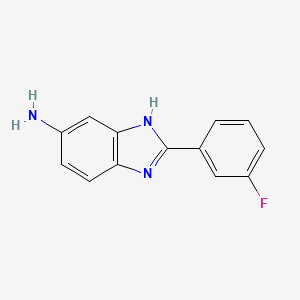
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B13171698.png)
![5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13171702.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
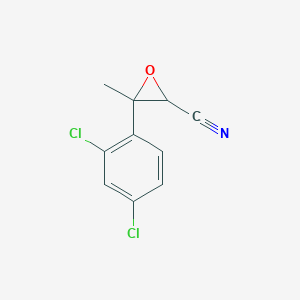
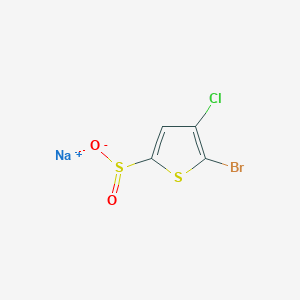
![({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13171740.png)
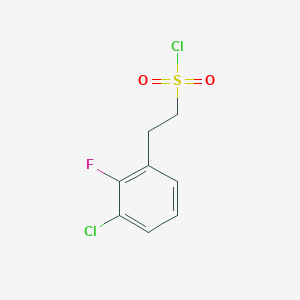
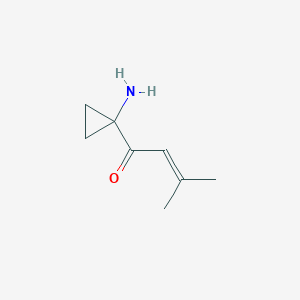

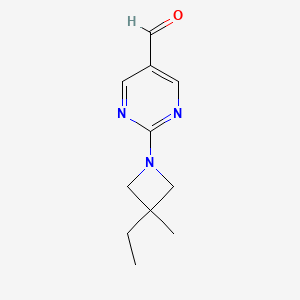

![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)
